molecular formula C7H15ClSi B570631 ((E)-3-Chloro-1-methylpropenyl)trimethylsilane CAS No. 116399-78-1

((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Cat. No. B570631
CAS RN: 116399-78-1
M. Wt: 162.732
InChI Key: TZHQAEXJJJZEAU-UHFFFAOYSA-N
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Description

“((E)-3-Chloro-1-methylpropenyl)trimethylsilane” is a chemical compound with the molecular formula C7H15ClSi . It has a molecular weight of 162.7325 . The IUPAC name for this compound is [(E)-4-chlorobut-2-en-2-yl]-trimethylsilane .


Molecular Structure Analysis

The molecular structure of “((E)-3-Chloro-1-methylpropenyl)trimethylsilane” consists of a carbon chain with a chlorine atom and a trimethylsilyl group attached . The InChI key for this compound is TZHQAEXJJJZEAU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a boiling point of 167.7ºC at 760 mmHg and a density of 0.881g/cm3 .

Scientific Research Applications

  • Applications in Microelectronics : Trimethylsilane is used in plasma-enhanced chemical vapor deposition (PECVD) processes to deposit dielectric thin films, including low-permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides. These materials are crucial in advanced device multilevel metal interconnection schemes for improved circuit performance (Loboda, 1999).

  • Friedel-Crafts Reaction and Chemical Transformations : Research shows that [arylthio(chloro)methyl]trimethylsilanes can react with arenes and alk-1-enes in the presence of Lewis acids to produce high yields of [aryl(arylthio)methyl]trimethylsilanes and (1-arylthioalk-3-enyl)trimethylsilanes. These reactions and their products are significant in organic synthesis (Ishibashi et al., 1987).

  • Hydrosilation Reactions : The addition of trimethylsilane to certain compounds, like 1,5- and 1,3-cyclooctadiene, in the presence of platinum catalysts, results in the formation of specific silyl-substituted products. These reactions are useful in the field of organometallic chemistry and material science (Yamamoto & Kumada, 1968).

  • Silane Cleavage by Strong Acids : The cleavage of methyl groups from compounds like tetramethysilane and (chloromethyl)trimethylsilane in strong acid systems has been studied. This research is relevant in understanding the chemical behavior and stability of silane compounds under various conditions (O'Brien & Harbord, 1976).

  • Copper-Mediated Coupling Reactions : The reaction of 1-trimethylsilylalkyne with copper(I) chloride in polar solvents, under specific conditions, results in homo-coupling to yield symmetrical 1,3-butadiynes. Such reactions are important in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Nishihara et al., 2000).

properties

IUPAC Name

[(E)-4-chlorobut-2-en-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClSi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIOTKSIJIWLPM-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCl)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CCl)/[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((E)-3-Chloro-1-methylpropenyl)trimethylsilane

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